Terbium(III) acetate hydrate is a crystalline compound with the chemical formula , where typically equals 4, indicating it is a tetrahydrate. This compound is a salt formed from terbium, a rare earth element, and acetic acid. Terbium(III) acetate hydrate appears as white crystals or powder and is moderately soluble in water. Upon heating, it decomposes into terbium oxide at temperatures above 220 °C, with the loss of water occurring around 60 °C .
Terbium(III) is a lanthanide ion known for its luminescence properties. When excited by light or other forms of energy, Tb3+ ions emit light at specific wavelengths. Terbium(III) acetate hydrate exhibits strong green luminescence, making it a valuable material for research in luminescence-based technologies. Researchers are exploring its potential applications in:
The specific properties of terbium(III) acetate hydrate, including its solubility and thermal behavior, make it a useful precursor for the synthesis of other terbium(III)-based materials. Researchers are studying its application in the development of:
Terbium(III) acetate hydrate can be synthesized through several methods:
Terbium(III) acetate hydrate has several notable applications:
Several compounds share similarities with terbium(III) acetate hydrate, particularly within the category of rare earth acetates. Below is a comparison highlighting its uniqueness:
Compound | Chemical Formula | Unique Features |
---|---|---|
Terbium(III) chloride | TbCl₃ | More soluble in water; used for different applications like catalysts. |
Samarium(III) acetate | Sm(CH₃COO)₃ | Similar luminescent properties but less stable than terbium compounds. |
Dysprosium(III) acetate | Dy(CH₃COO)₃ | Exhibits stronger magnetic properties; used in magnetic materials. |
Europium(III) acetate | Eu(CH₃COO)₃ | Known for its red luminescence; widely used in phosphors. |
Terbium(III) acetate hydrate stands out due to its moderate solubility, unique decomposition characteristics, and its specific applications in green phosphors and laser technology, which are less common among other rare earth acetates .
Terbium(III) acetate hydrate exhibits multiple molecular formula representations depending on its hydration state [1] [2]. The compound is most commonly represented as Tb(CH₃CO₂)₃·xH₂O, where x denotes the variable number of water molecules incorporated into the crystal structure [3] [4]. The anhydrous form possesses the molecular formula Tb(CH₃CO₂)₃ with a molecular weight of 336.06 grams per mole [2] [5]. However, the compound naturally exists as various hydrated forms under ambient conditions due to its hygroscopic nature [5] [16].
The monohydrate form, Tb(CH₃CO₂)₃·H₂O, represents one of the most stable hydration states with a molecular weight of 354.07 grams per mole and is assigned the Chemical Abstracts Service number 100587-92-6 [1] [3]. The tetrahydrate variant, Tb(CH₃CO₂)₃·4H₂O, constitutes another significant hydration state with a molecular weight of 408.13 grams per mole [17] [21]. This tetrahydrate form demonstrates particular importance in crystallographic studies as it represents the maximally hydrated state obtained under standard laboratory conditions [23].
Hydration State | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Common Form |
---|---|---|---|---|
Anhydrous | Tb(CH₃CO₂)₃ | 336.06 | 25519-07-7 | Theoretical |
Monohydrate | Tb(CH₃CO₂)₃·H₂O | 354.07 | 100587-92-6 | Monohydrate |
Tetrahydrate | Tb(CH₃CO₂)₃·4H₂O | 408.13 | 25519-07-7 | Tetrahydrate |
Variable Hydrate | Tb(CH₃CO₂)₃·xH₂O | Variable | 100587-92-6 | Commercial form |
Alternative notation | Tb(O₂C₂H₃)₃·xH₂O | Variable | 100587-92-6 | Alternative notation |
The structural formula of terbium(III) acetate hydrate reveals a complex coordination environment where the terbium(III) ion serves as the central metal atom surrounded by acetate ligands and water molecules [10] [15]. The acetate ligands adopt multiple coordination modes, functioning as both monodentate and bidentate ligands depending on the specific hydration state and crystal structure [13] [26].
In the most prevalent structural arrangement, each terbium(III) center coordinates with three acetate groups through oxygen atoms [11] [26]. The acetate ligands demonstrate versatility in their bonding patterns, exhibiting μ₂-bridging coordination modes that facilitate the formation of polynuclear structures [13] [26]. The International Union of Pure and Applied Chemistry name for the compound is terbium(III) triacetate, reflecting the presence of three acetate ligands per terbium center [3] [9].
The simplified molecular identifier string representation is [Tb+3].CC([O-])=O.CC([O-])=O.CC([O-])=O, which illustrates the ionic nature of the terbium-acetate interaction [3] [9]. The International Chemical Identifier key JQBILSNVGUAPMM-UHFFFAOYSA-K provides a unique computational identifier for the anhydrous form [3] [9].
Water molecules in the hydrated forms occupy specific coordination sites, completing the coordination sphere of the terbium(III) ion [11] [23]. These water molecules can be classified as either coordinated water directly bonded to the metal center or lattice water incorporated into the crystal structure [23] [26].
Crystallographic identification of terbium(III) acetate hydrate relies on several distinctive parameters that enable unambiguous characterization [17] [21]. The compound typically appears as white crystalline powder or crystals at room temperature [17] [30]. The molecular weight range spans from 336.06 grams per mole for the anhydrous form to 411.14 grams per mole for higher hydration states [1] [21].
The compound exhibits hygroscopic behavior, readily absorbing moisture from ambient atmosphere [5] [31]. Thermal analysis reveals that the tetrahydrate loses water molecules at approximately 60 degrees Celsius, progressing to the anhydrous form at 180 degrees Celsius [7]. Decomposition initiates at 220 degrees Celsius, ultimately yielding terbium oxide at 650 degrees Celsius [7].
Magnetic properties constitute important identification parameters, as the compound displays paramagnetic behavior characteristic of trivalent lanthanide ions [11]. Under ultraviolet illumination, terbium(III) acetate hydrate exhibits distinctive green fluorescence, a property commonly utilized for identification purposes [11].
Solubility characteristics provide additional identification criteria, with the compound demonstrating ready solubility in water and moderate solubility in strong mineral acids [5] [31]. The resulting aqueous solutions remain colorless, distinguishing them from transition metal acetates that often produce colored solutions [11].
Parameter | Value/Description | Measurement Conditions | Reference Standards |
---|---|---|---|
Molecular Weight Range | 336.06-411.14 g/mol | Depends on hydration state | PubChem, Sigma-Aldrich |
Crystal Appearance | White crystalline powder/crystals | Room temperature | Commercial suppliers |
Hydration Stability | Hygroscopic, loses water at 60°C | Ambient conditions | Thermal gravimetric analysis |
Thermal Behavior | Decomposes at 220°C → Tb₂O₃ at 650°C | Thermal analysis | Literature values |
Magnetic Properties | Paramagnetic, green fluorescence under ultraviolet | Solid state, room temperature | Optical measurements |
The coordination geometry of terbium(III) acetate hydrate demonstrates characteristic features of lanthanide coordination chemistry [10] [15]. The terbium(III) ion typically exhibits coordination numbers ranging from eight to nine, forming distorted coordination polyhedra [10] [13]. In the tetrahydrate form, the metal center adopts a tricapped trigonal prismatic geometry, representing one of the most common coordination environments for lanthanide ions [10] [15].
Bond lengths between terbium and oxygen atoms span a range from 2.378 to 2.568 angstroms for carboxylate oxygen atoms [26]. The Tb-O(aqua) distances, involving coordinated water molecules, typically range from 2.372 to 2.420 angstroms [13] [26]. These bond lengths reflect the ionic nature of the lanthanide-ligand interactions and the relatively large ionic radius of the terbium(III) ion [24].
The acetate ligands exhibit multiple bonding modes within the structure [13] [26]. The most prevalent coordination pattern involves μ₂-bridging modes, where individual acetate groups coordinate to two different terbium centers simultaneously [13] [26]. This bridging arrangement facilitates the formation of polynuclear structures and contributes to the overall stability of the crystal lattice [14] [27].
Angular parameters within the coordination sphere demonstrate significant deviation from ideal geometric arrangements [10] [15]. The O-Tb-O bond angles range from 64.53 to 144.49 degrees, indicating substantial distortion from regular polyhedra [10]. This distortion arises from the constraints imposed by the bridging acetate ligands and the incorporation of water molecules into the coordination sphere [20] [26].
In dimeric structures, additional coordination modes become apparent [13] [26]. The acetate groups can adopt fourfold bridging arrangements in syn-syn coordination modes, where both oxygen atoms of a single acetate group participate in bridging between metal centers [13] [26]. This coordination pattern results in stronger intramolecular interactions and influences the magnetic properties of the compound [20] [27].
Coordination Aspect | Tetrahydrate Form | Dimeric Structure | Coordination Details |
---|---|---|---|
Coordination Number | 8-9 | 8 | Variable |
Bridging Mode (Acetate) | μ₂-bridging | Fourfold bridging | syn-syn mode |
Coordination Geometry | Tricapped trigonal prismatic | Twisted square antiprism | Distorted polyhedra |
Bond Lengths (Å) | 2.378-2.568 | 2.332-2.442 | Tb-O(aqua): 2.372-2.420 |
Bonding Pattern | Acetate-bridged dimers | [Tb(CH₃COOH)₃)(H₂O)]₂ | Centrosymmetric dimers |
The crystal system of terbium(III) acetate hydrate varies according to the hydration state, with the tetrahydrate form crystallizing in the triclinic crystal system [23]. This crystal system represents the lowest symmetry class, characterized by three unequal axes and three unequal angles, none of which equals 90 degrees [19] [23]. The triclinic system accommodates the structural requirements imposed by the large lanthanide ion and the geometric constraints of the acetate ligands [23].
Space group analysis reveals that the tetrahydrate adopts the P-1 space group, indicating a primitive lattice with inversion symmetry [20] [23]. The unit cell parameters for the triclinic tetrahydrate demonstrate approximate values of a ≈ 10.4 angstroms, b ≈ 9.2 angstroms, and c ≈ 8.8 angstroms [23]. The angular parameters exhibit values of α ≈ 118 degrees, β ≈ 114 degrees, and γ ≈ 92 degrees [23].
The asymmetric unit contains two formula units (Z = 2), indicating that each unit cell accommodates two complete molecules of the tetrahydrate [23]. This arrangement facilitates the formation of hydrogen bonding networks between coordinated water molecules and acetate oxygen atoms [23] [26].
Comparative analysis with other lanthanide acetate tetrahydrates reveals structural similarities across the series [23] [26]. The samarium through lutetium acetate tetrahydrates exhibit isostructural behavior, sharing similar unit cell parameters and space group assignments [23]. This structural consistency reflects the similar ionic radii and coordination preferences exhibited by the heavier lanthanide elements [14] [23].
The crystal packing arrangement demonstrates the formation of acetate-bridged dimeric units [23] [26]. These dimers are held together through hydrogen bonding interactions involving the coordinated and lattice water molecules [23]. The shortest intermolecular terbium-terbium distances exceed 6.2 angstroms, indicating minimal direct metal-metal interactions [26].
Hydration Form | Crystal System | Space Group | Unit Cell Parameters | Angular Parameters | Z value |
---|---|---|---|---|---|
Tetrahydrate | Triclinic | P-1 | a≈10.4, b≈9.2, c≈8.8 Å | α≈118°, β≈114°, γ≈92° | 2 |
Dimeric Structure | Binuclear centrosymmetric | Not specified | Intramolecular Tb···Tb: 4.190 Å | Intermolecular Tb···Tb: 6.218 Å | Dimeric units |
Coordination Environment | Nine-coordinate | Tricapped trigonal prismatic | Tb-O: 2.378-2.568 Å | O-Tb-O: 64.53-144.49° | 8-coordinate polyhedra |
The dimeric structure of terbium(III) acetate hydrate represents a fundamental structural motif characterized by the formula [Tb(CH₃COOH)₃)(H₂O)]₂ [11] [26]. This binuclear arrangement results from the bridging coordination of acetate ligands between two terbium(III) centers, creating a centrosymmetric dimer with distinct structural and magnetic properties [13] [26].
The formation of dimeric structures occurs through multiple acetate bridging modes [13] [26]. In the most common arrangement, acetate groups adopt μ₂-bridging coordination patterns, where each acetate oxygen coordinates to both terbium centers simultaneously [26]. The intramolecular terbium-terbium separation in these dimeric units measures approximately 4.190 angstroms [26]. This distance reflects the optimal balance between metal-ligand bonding requirements and steric constraints imposed by the acetate bridges [26].
Alternative dimeric arrangements exhibit fourfold acetate bridging in syn-syn coordination modes [13] [26]. In these structures, each acetate group coordinates through both oxygen atoms to both metal centers, creating a more rigid and thermodynamically stable dimeric core [13]. The syn-syn bridging mode results in shorter intramolecular metal-metal distances and stronger magnetic coupling between the terbium(III) centers [20] [27].
Each terbium(III) ion within the dimeric structure maintains eight-coordinate geometry, typically adopting a twisted square antiprism configuration [20] [27]. The coordination sphere includes contributions from bridging acetate oxygen atoms, terminal acetate groups, and coordinated water molecules [13] [26]. The Tb-O bond lengths within dimeric structures range from 2.332 to 2.442 angstroms for carboxylate interactions and 2.372 to 2.420 angstroms for aqua ligands [13] [26].
The dimeric units exhibit minimal intermolecular interactions, with the nearest intermolecular terbium-terbium distances exceeding 6.218 angstroms [26]. This separation prevents significant magnetic coupling between different dimeric units, resulting in magnetic behavior dominated by intramolecular interactions within individual dimers [20] [27].
Hydrogen bonding networks contribute to the overall stability of dimeric structures [23] [26]. Coordinated water molecules form hydrogen bonds with acetate oxygen atoms from neighboring dimers, creating extended three-dimensional networks [23]. These intermolecular interactions influence the thermal stability and solubility characteristics of the compound [23] [26].